Product packaging for Furo[2,3-b]pyridine-5-carboxamide(Cat. No.:CAS No. 220957-44-8)

Furo[2,3-b]pyridine-5-carboxamide

Cat. No.: B3349481
CAS No.: 220957-44-8
M. Wt: 162.15 g/mol
InChI Key: FCXDDALJFRQXFI-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-5-carboxamide (CAS 220957-44-8) is a fused heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This scaffold serves as a privileged structure in medicinal chemistry for developing novel therapeutic agents, demonstrating significant research value across multiple fields. Its core is a furopyridine, consisting of an electron-deficient pyridine ring fused with an electron-rich furan ring, which provides a versatile platform for chemical derivatization and structure-activity relationship (SAR) studies . Research applications for this chemical class are broad. Derivatives of the furo[2,3-b]pyridine scaffold have been identified as broad-spectrum human herpesvirus polymerase inhibitors , showing antiviral activity against HCMV, HSV-1, EBV, and VZV . In oncology research, furo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against the NCI-60 panel of human tumor cell lines, indicating their potential as anticancer agents . Furthermore, the furo[2,3-b]pyridine core is gaining traction as a key hinge-binding template in kinase inhibitor development . It is considered an effective isostere for azaindole in inhibitors targeting various kinases, including B-Raf, EGFR, and Lck, where modifying hinge-binding interactions can significantly improve selectivity profiles . The scaffold also shows promise in chemical biology; for instance, 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide derivatives have been developed as novel pH-sensitive fluorescent compounds with applications in biomedicinal research and analytical sensing . The synthetic accessibility of the core, with handles for palladium-mediated cross-coupling, facilitates the exploration of its diverse pharmacological potential . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B3349481 Furo[2,3-b]pyridine-5-carboxamide CAS No. 220957-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7(11)6-3-5-1-2-12-8(5)10-4-6/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXDDALJFRQXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443327
Record name Furo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220957-44-8
Record name Furo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Furo 2,3 B Pyridine 5 Carboxamide and Its Derivatives

Established Synthetic Routes to the Furo[2,3-b]pyridine (B1315467) Core

Diverse synthetic strategies have been employed to construct the furo[2,3-b]pyridine ring system, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

A prevalent strategy for synthesizing the furo[2,3-b]pyridine core involves an initial Nucleophilic Aromatic Substitution (S_NAr) reaction on a substituted pyridine (B92270), followed by an intramolecular cyclization. nih.gov In this approach, a nucleophile attacks a halopyridine at the 2- or 4-position, which are activated towards nucleophilic attack. youtube.comstackexchange.com This initial attack disrupts the aromaticity of the pyridine ring to form a high-energy anionic intermediate. youtube.comstackexchange.com The subsequent loss of the halide leaving group restores aromaticity and yields the substituted product. youtube.com

A concise, multi-gram scale synthesis utilized this method, starting from 2,5-dichloronicotinic acid. nih.gov The acid was first converted to its tert-butyl ester. Then, a tandem S_NAr-cyclization reaction was performed using tert-butyl 2-hydroxyacetate in the presence of sodium hydride. The alkoxide generated from the hydroxyacetate displaces the 2-chloro group, and the subsequent intramolecular cyclization affords the furo[2,3-b]pyridine ring system in excellent yield. nih.gov This is followed by TFA-mediated ester cleavage and decarboxylation to yield the functionalized core. nih.gov

Another example involves the reaction of substituted anilines with chloropyridines to give cyanopyridines, which then undergo intramolecular cyclization with potassium tert-butoxide to provide 3-amino-furo[2,3-b]pyridine-2-carboxamides in high yields (81-98%). researchgate.net

Table 1: S_NAr-Cyclization for Furo[2,3-b]pyridine Synthesis

Starting MaterialReagentsProductYieldReference
tert-Butyl 2,5-dichloronicotinate1. tert-Butyl 2-hydroxyacetate, NaHtert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate86% nih.gov
Substituted CyanopyridinesKOtBu, THF3-Amino-furo[2,3-b]pyridine-2-carboxamides81-98% researchgate.net

Palladium catalysis offers powerful and efficient methods for constructing the furo[2,3-b]pyridine skeleton. acs.orgacs.org These reactions often proceed via mechanisms that allow for the formation of multiple C-C and C-heteroatom bonds in a single operation.

One elegant approach involves the Pd(II)-catalyzed N-H/C annulation between β-ketodinitriles and alkynes. acs.orgacs.org This method is notable for the participation of both nitrile groups in the concurrent construction of the furan (B31954) and pyridine rings. acs.orgacs.org The proposed mechanism begins with the formation of a cationic Pd(II) species which undergoes electrophilic C-H alkenylation of an α,β-unsaturated oxime, followed by an aza-6π-electrocyclization to form the pyridine ring. nih.gov

Another strategy employs a one-pot synthesis that combines a Sonogashira coupling with a Wacker-type heteroannulation. nih.gov Palladium-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines or o-iodobenzyloxypyridines, followed by electrophilic cyclization, also yields 2,3-disubstituted furo[2,3-b]pyridines under mild conditions. researchgate.net The general catalytic cycle for many of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination, which regenerates the palladium(0) catalyst. youtube.com

Table 2: Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines

Starting MaterialsCatalyst SystemKey TransformationProductReference
β-Ketodinitriles + AlkynesPd(OAc)₂, LigandN-H/C AnnulationSubstituted Furo[2,3-b]pyridines acs.orgacs.org
o-Iodoacetoxypyridines + 1-AlkynesPdCl₂(PPh₃)₂, CuISonogashira Coupling / Electrophilic Cyclization2,3-Disubstituted Furo[2,3-b]pyridines researchgate.net

Thermolysis represents a method for synthesizing heterocyclic cores through heat-induced cyclization, often involving the decomposition of an azide (B81097) to a reactive nitrene intermediate. While not as common as other methods for this specific scaffold, its principles have been applied to analogous systems. For instance, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate was successfully prepared via the thermolysis of methyl 2-azido-3-(3-furyl)propenoate in boiling toluene. mdpi.comresearchgate.net This reaction proceeds through an azide precursor which, upon heating, likely forms a nitrene that subsequently undergoes intramolecular cyclization to form the fused heterocyclic ring. mdpi.com This strategy highlights a potential, albeit less explored, avenue for the synthesis of the furo[2,3-b]pyridine core.

The construction of the furo[2,3-b]pyridine ring can be achieved through the condensation of appropriately functionalized furan and pyridine precursors. This approach builds the fused system by forming one of the rings onto a pre-existing other ring. For example, new furo[2,3-b]pyridine derivatives have been synthesized starting from ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates. researchgate.net In another instance, the synthesis of furo[2,3-b]pyridine formamidines was accomplished by reacting 3-amino-furo[2,3-b]pyridines with reagents like dimethylformamide/phosphorus oxychloride. nih.gov This demonstrates the derivatization of a pre-formed furo[2,3-b]pyridine core, which itself can be built through various condensation and cyclization sequences.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of various fused heterocyclic systems analogous to furo[2,3-b]pyridines.

For example, a one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives was efficiently carried out under microwave irradiation in acetic acid, yielding the products in excellent yields (89%) within 30 minutes. clockss.org Similarly, the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, structurally related to furopyridines, found optimal conditions under microwave irradiation in dioxane at 110 °C for 40-60 minutes. researchgate.net A microwave-assisted radical addition using manganese(III) acetate (B1210297) has also been developed for synthesizing fused furopyrimidine systems. researchgate.net These examples underscore the potential of microwave technology to facilitate the rapid and efficient construction of the furo[2,3-b]pyridine core. clockss.orgresearchgate.net

Table 3: Microwave-Assisted Synthesis of Related Heterocycles

Reaction TypeReactantsConditionsProductYieldReference
Three-Component Condensation2-Aminothiazole, Aldehyde, Ethyl AcetoacetateAcetic acid, 80 °C, 30 min, 350 WEthyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate89% clockss.org
Three-Component Tandem3-Aminothieno[2,3-b]pyridine, DMF-DMA, AminesDioxane, 110 °C, 40-60 minPyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybridsGood to Excellent researchgate.net
Radical Addition2-Hydroxy-4H-benzo nih.govnih.govthiazolo[3,2-a] pyrimidin-4-one, AlkenesMn(OAc)₃2,3-dihydro-4H-benzo nih.govnih.govthiazolo[3,2-a]furo[2,3-d] pyrimidin-4-onesN/A researchgate.net

Developing synthetic routes that avoid transition metals is a significant goal in green chemistry, as it can reduce cost and metal contamination in the final products. For the furo[2,3-b]pyridine system, transition-metal-free methods have been successfully developed.

One notable strategy involves the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net This approach utilizes an intramolecular nucleophilic addition followed by a rearomatization sequence to construct the furan ring. The method is praised for its simple operation, wide substrate scope, and the use of easily accessible starting materials, affording 2,3-substituted furo[2,3-b]pyridines in good yields (50-91%). researchgate.net Other metal-free approaches for related benzofuran (B130515) systems have utilized Brønsted acids like polyphosphoric acid (PPA) to mediate cyclization of ortho-allyl phenols or catalyst-free conditions for the reaction of salicylaldehydes with sulfoxonium ylides. frontiersin.orgnih.gov These methodologies highlight the feasibility of producing furo[2,3-b]pyridine derivatives without the need for transition-metal catalysts. researchgate.net

Oxidative Dimerization Strategies

Oxidative dimerization represents a unique approach to synthesizing larger, more complex molecules from simpler Furo[2,3-b]pyridine precursors. While not a direct route to the monomeric carboxamide, it provides access to dimeric structures that can be valuable in their own right or as intermediates.

Research into the oxidative dimerization of related thieno[2,3-b]pyridine-2-carboxamides has shown that treatment with reagents like sodium hypochlorite (B82951) (bleach) can lead to the formation of complex polyheterocyclic systems. nih.govacs.org This reaction proceeds via a proposed mechanism involving electrophilic attack of a chlorine species (Cl⁺ or HOCl) on the electron-rich thieno[2,3-b]pyridine (B153569) ring system, followed by a series of cyclization and dimerization steps. acs.org The reaction is highly stereoselective, yielding a single enantiomeric pair out of several possibilities. nih.govacs.org

Two potential mechanistic pathways have been proposed for this transformation:

Pathway 1: Involves the initial reaction of the thienopyridine with an electrophilic chlorine species to form a resonance-stabilized cation. This is followed by deprotonation of the amide and subsequent intermolecular reactions. acs.org

Pathway 2: Suggests a different sequence of bond formations and cleavages. nih.gov

It is important to note that the solvent and reaction conditions can significantly influence the outcome of these oxidative dimerization reactions. nih.gov

Carboxamide Functionalization Strategies

The introduction and manipulation of the carboxamide group are critical steps in the synthesis of Furo[2,3-b]pyridine-5-carboxamide.

A common and direct method for preparing this compound involves the conversion of the corresponding Furo[2,3-b]pyridine-5-carboxylic acid. This transformation is typically achieved using standard amide coupling reagents. The carboxylic acid precursor itself can be synthesized through various routes, including the hydrolysis of a corresponding ester. nih.govchemrxiv.org For instance, Furo[2,3-b]pyridine-5-carboxylic acid can be obtained from its ester by saponification. nih.gov

The general process involves activating the carboxylic acid, often with reagents like thionyl chloride or a carbodiimide, followed by the addition of an amine.

The selective introduction of a carboxamide group at the C5 position of the Furo[2,3-b]pyridine ring system is a key challenge. One strategy involves the use of a precursor with a functional group at the 5-position that can be readily converted to a carboxamide. For example, a nitrile group at the C5 position can be hydrolyzed to the corresponding carboxamide.

Another approach involves the initial synthesis of a Furo[2,3-b]pyridine ring with a handle at the 5-position, such as a halogen, which can then be subjected to palladium-catalyzed cross-coupling reactions to introduce the carboxamide functionality or a precursor to it. nih.govchemrxiv.org For example, a 5-chloro-furo[2,3-b]pyridine derivative can serve as a starting point for such functionalization. nih.gov

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like this compound and its derivatives.

Regioselectivity: The inherent reactivity of the Furo[2,3-b]pyridine ring system, which contains an electron-deficient pyridine ring and an electron-rich furan ring, influences the regioselectivity of synthetic transformations. nih.gov For instance, in the synthesis of the Furo[2,3-b]pyridine core via an SNAr reaction followed by intramolecular cyclization, the initial nucleophilic attack occurs selectively at the 2-position of a substituted pyridine precursor. nih.govchemrxiv.org

Furthermore, in functionalization reactions of the pre-formed Furo[2,3-b]pyridine scaffold, the choice of reagents and reaction conditions can direct substitution to specific positions. For example, lithiation of the Furo[3,2-b]pyridine (B1253681) ring has been shown to occur selectively at the C-2 position. acs.org

Stereoselectivity: As previously mentioned in the context of oxidative dimerization, these reactions can exhibit high stereoselectivity, leading to the formation of specific diastereomers. nih.govacs.org In the synthesis of chiral derivatives, controlling the stereochemistry at newly formed chiral centers is crucial.

Synthetic Challenges and Optimization Approaches

The synthesis of this compound is not without its challenges, which often necessitate careful optimization of reaction conditions.

One significant challenge lies in the hydrolysis and decarboxylation steps required in some synthetic routes. nih.govchemrxiv.org For instance, the saponification of an ester at the 2-position of the Furo[2,3-b]pyridine ring proved to be difficult under standard basic conditions. nih.gov Optimization of this step involved switching to an acid-labile tert-butyl ester, which could be cleanly cleaved using trifluoroacetic acid (TFA). nih.govchemrxiv.org

Another challenge is achieving chemoselectivity in cross-coupling reactions when multiple reactive sites are present. For example, in a Furo[2,3-b]pyridine derivative bearing both a triflate and a chloro group, selective coupling at the more reactive triflate position was desired. nih.gov However, attempts to reverse this selectivity and couple at the less reactive chloro group were unsuccessful. nih.gov

Optimization often involves screening different reagents, solvents, temperatures, and catalysts to improve yields and selectivity. For example, in a palladium-catalyzed coupling reaction, various conditions were attempted to achieve selective coupling of a triflate over a bromide, with limited success. nih.gov

Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to a larger, multi-gram scale production presents a unique set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. nih.govchemrxiv.org

A key consideration for scale-up is the minimization of purification steps, particularly column chromatography, which can be time-consuming and expensive on a large scale. nih.govchemrxiv.org A successful multi-gram synthesis of a Furo[2,3-b]pyridine intermediate was developed where three of the four steps were conducted without the need for chromatographic purification. nih.govchemrxiv.org

The choice of reagents and reaction conditions also becomes more critical on a larger scale. For instance, the use of potassium trimethylsilanolate for a hydrolysis-decarboxylation step proved to be capricious, with variable yields upon repeated reactions, making it unsuitable for reliable scale-up. nih.gov Switching to a more robust acid-mediated cleavage of a tert-butyl ester provided a high-yielding and scalable alternative. nih.govchemrxiv.org

Safety is another paramount concern during scale-up. For example, certain microwave-assisted reactions that led to the precipitation of palladium metal and subsequent vial shattering were deemed unsafe for larger-scale operations. nih.gov

Iii. Chemical Reactivity and Functionalization of the Furo 2,3 B Pyridine 5 Carboxamide Core

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the pyridine (B92270) ring are generally challenging due to the deactivating effect of the nitrogen atom. quimicaorganica.org The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to attack by electrophiles. quimicaorganica.org In pyridine itself, electrophilic substitution typically requires harsh conditions and favors the 3- and 5-positions. quimicaorganica.orgquora.com This preference is attributed to the greater stability of the reaction intermediate, which avoids placing a positive charge on the nitrogen atom. quimicaorganica.org

In the context of the furo[2,3-b]pyridine (B1315467) system, the fused furan (B31954) ring, being electron-rich, can influence the regioselectivity of EAS reactions. However, the pyridine moiety's inherent deactivation often dominates. For instance, nitration and acylation of substituted benzo[b]furo[2,3-c]pyridines, a related scaffold, occur exclusively at the benzene (B151609) ring. researchgate.net When the preferred position is blocked, substitution occurs at another available carbon atom on the benzene ring. researchgate.net

To enhance the reactivity of pyridine towards electrophiles, the formation of a pyridine N-oxide is a common strategy. youtube.com The N-oxide group is weakly activating and directs incoming electrophiles to the para-position. youtube.com This approach could potentially be applied to the furo[2,3-b]pyridine-5-carboxamide system to facilitate EAS reactions.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyridine ring makes the furo[2,3-b]pyridine core susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key strategy for constructing the furopyridine core itself. For example, the synthesis can involve the displacement of a halide at the 2-position of a pyridine ring by a nucleophilic alkoxide, followed by intramolecular cyclization. nih.gov

The reactivity of the furo[2,3-b]pyridine core can also be influenced by the substituents present. In some instances, chelation of metal ions by intermediates can inhibit nucleophilic attack, thereby reducing reaction yields. The use of different protecting groups, such as tert-butyl esters instead of ethyl esters, can mitigate these chelation effects.

The furan ring of the furo[2,3-b]pyridine scaffold can also undergo ring-opening reactions under certain conditions. For example, treatment of 2,3-substituted furo[2,3-b]pyridines with hydrazine (B178648) can lead to the formation of novel pyridine-dihydropyrazolone scaffolds. nih.gov

Palladium-Mediated Cross-Coupling Reactions at Functional Handles

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. The furo[2,3-b]pyridine core can be equipped with "handles," such as halides or triflates, at specific positions to enable these transformations. nih.gov These handles allow for the introduction of a wide variety of substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.

A concise, multi-gram scale synthesis of a furo[2,3-b]pyridine with functional handles at the 3- and 5-positions has been developed. nih.gov This intermediate allows for chemoselective and sequential palladium-catalyzed coupling reactions. For instance, a triflate group can be selectively coupled before a less reactive chloride, although the reverse selectivity has proven difficult to achieve. nih.gov

The choice of ligands and reaction conditions is crucial for the success of these coupling reactions. Ligands like RuPhos and BrettPhos have been shown to be effective for the C,N-cross-coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines, providing a general method for the synthesis of N³-substituted 2,3-diaminopyridines. nih.govrsc.org These conditions are often robust and can be performed without the need for a glovebox. rsc.org

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions

Coupling TypeReactantsCatalyst SystemProductReference
Sonogashira/Wacker-type heteroannulation3-Iodopyridones, terminal alkynes, organic halidesPalladiumFuro[2,3-b]pyridones nih.gov
C,N-Cross-Coupling3-Halo-2-aminopyridines, primary/secondary aminesPd with RuPhos or BrettPhosN³-Substituted-2,3-diaminopyridines nih.gov
Suzuki CouplingPyridylboronic acids, heteroaryl halidesPalladiumBipyridines and pyrazinopyridines sigmaaldrich.com

Derivatization at Specific Positions (e.g., C-2, C-3, C-4, C-5, N-7)

The ability to selectively functionalize different positions of the this compound core is critical for its application in medicinal chemistry.

C-2 and C-3 Positions: The furan ring can be readily substituted at the C-2 and C-3 positions. A concise strategy for the synthesis of 2,3-substituted furo[2,3-b]pyridines has been described, providing access to a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines. nih.govresearchgate.net

C-4 Position: The pyridine moiety's reactivity can be explored through C-H amination and borylation reactions, potentially allowing for functionalization at positions like C-4. nih.govresearchgate.net

C-5 Position: The carboxamide group at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified. nih.gov

N-7 Position: The nitrogen atom of the pyridine ring can be alkylated or oxidized to the N-oxide to modulate the electronic properties and reactivity of the scaffold. mdpi.com

The strategic placement of functional groups allows for the synthesis of diverse libraries of compounds for biological screening. medchemexpress.comnih.govresearchgate.net

Intramolecular Cyclizations

Intramolecular cyclization is a key step in many synthetic routes to the furo[2,3-b]pyridine core. nih.gov One common approach involves the nucleophilic aromatic substitution of a 2-halopyridine with a suitable oxygen nucleophile, followed by ring closure. nih.gov

Transition-metal-free methods have also been developed, such as the intramolecular cyclization of C3-substituted pyridine N-oxides, which proceeds via an intramolecular nucleophilic addition/rearomatization strategy. researchgate.net Another example is the base-catalyzed cyclization of pyridoxal (B1214274) with acylmethyl halides. nih.gov

The reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to the formation of benz[f]isoindoline derivatives through a sequence involving an allenic intermediate, intramolecular Diels-Alder reaction, proton transfer, and dehydrogenation. rsc.org

Oxidative Transformations

Oxidative transformations can be used to modify the furo[2,3-b]pyridine scaffold. The furan ring can undergo selective oxidation to form dihydrofuran derivatives. The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide. youtube.com This transformation is significant as it can activate the pyridine ring towards electrophilic substitution. youtube.com

An intramolecular Diels-Alder reaction of a triazine and an alkyne can afford a dihydrofuro[2,3-b]pyridine, which can then be oxidized to the aromatic furo[2,3-b]pyridine using an oxidizing agent like DDQ. nih.gov Copper-mediated oxidative cyclization has also been employed in the assembly of the related furo[3,2-b]pyridine (B1253681) scaffold. medchemexpress.comnih.gov

Iv. Computational and Theoretical Investigations of Furo 2,3 B Pyridine 5 Carboxamide

Molecular Docking Studies and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For derivatives of the Furo[2,3-b]pyridine (B1315467) scaffold, these studies are crucial for understanding their mechanism of action as potential therapeutic agents.

Table 1: Examples of Interacting Residues in Docking Studies of Furopyridine and Thienopyridine Scaffolds

ScaffoldTarget ProteinKey Interacting ResiduesInteraction Type
Furo[2,3-b]pyridine-2-carboxamidesPhosphoinositide specific-phospholipase CHis356, Glu341, Arg549, Lys438Hydrogen Bonding
Thieno[2,3-b]pyridinesFOXM1 DNA-Binding DomainVal296, Leu289Binding Site Interaction

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations

Quantum mechanical (QM) and molecular mechanical (MM) calculations are fundamental to modern computational chemistry. QM methods, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure and reactivity. MM methods, which use classical physics approximations, are computationally less expensive and are ideal for studying large systems and conformational landscapes.

For heterocyclic systems related to Furo[2,3-b]pyridine-5-carboxamide, semi-empirical QM methods like AM1 have been employed to calculate net atomic charges on the atoms within the molecule. mdpi.com These calculations provide a quantitative measure of the electron distribution, which is essential for understanding the molecule's reactivity and intermolecular interactions. While specific QM/MM studies on this compound are not widely reported, this hybrid approach is often used to study enzyme-ligand interactions, where the ligand and the enzyme's active site are treated with a high level of QM theory, and the rest of the protein is treated using MM methods. This allows for an accurate yet computationally feasible analysis of binding energies and reaction mechanisms.

Conformational Analysis and Tautomerism

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound focuses on the possible spatial arrangements of its atoms, particularly the orientation of the carboxamide group relative to the fused ring system. Studies on similar dicarboxamide derivatives of pyridine (B92270) and furan (B31954) show that the planarity of the carboxamide groups is a key conformational feature. mdpi.com These conformations can be categorized based on the dihedral angles between the amide group and the aromatic ring. mdpi.com

Planar: The carboxamide group lies in the same plane as the heterocyclic ring.

Semi-skew and Skew: The carboxamide group is twisted out of the plane of the ring to avoid steric clashes between atoms. mdpi.com

Tautomerism, the interconversion of structural isomers, is another important consideration. For this compound, the primary potential for tautomerism involves the carboxamide group, which can exist in equilibrium with its imidic acid form (a hydroxy-imine). The relative stability of these tautomers can be assessed using quantum mechanical calculations and has significant implications for the molecule's hydrogen bonding capacity and receptor interactions.

Table 2: Conformations of Aromatic Carboxamides

Conformation TypeDescriptionDefining Geometrical Parameter
PlanarCarboxamide group is coplanar with the aromatic ring.Small dihedral angle (e.g., -6.3° to 0.1°)
SkewCarboxamide group is significantly twisted relative to the aromatic ring.Large dihedral angle

Electronic Structure Analysis (e.g., Charge Distribution, Aromaticity)

The electronic structure of this compound governs its intrinsic properties and reactivity. The core scaffold is a fusion of two distinct heterocyclic rings: an electron-rich furan ring and an electron-deficient pyridine ring. nih.gov This electronic arrangement creates a unique distribution of charge and reactivity across the molecule.

Computational analyses, such as the calculation of net atomic charges and the generation of molecular electrostatic potential (MEP) maps, provide a detailed picture of this electronic landscape. mdpi.commdpi.com MEP maps, for example, visualize the electron density on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting how the molecule will interact with other molecules and its biological targets. mdpi.com Aromaticity, a measure of the cyclic delocalization of π-electrons, is another key aspect. The fusion of the furan and pyridine rings results in a bicyclic system with a complex aromatic character that influences its stability and chemical behavior. mdpi.com

Table 3: Electronic Properties of the Furo[2,3-b]pyridine Core

Component RingElectronic CharacterImplication
FuranElectron-richSusceptible to electrophilic attack.
PyridineElectron-deficientResistant to electrophilic attack, site for nucleophilic substitution.

Spectroscopic Property Correlations (e.g., NMR, UV-Vis) with Calculated Data

A powerful application of computational chemistry is the prediction of spectroscopic properties and their correlation with experimental data. This synergy allows for the confident assignment of complex spectra and provides a deeper understanding of the molecule's structure.

For related heterocyclic systems like furo[2,3-b]pyrroles, researchers have demonstrated a direct correlation between calculated net atomic charges (using methods like AM1) and experimental Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Specifically, the ¹³C and ¹⁵N chemical shifts, which are highly sensitive to the local electronic environment, show a linear relationship with the calculated charge on the corresponding atom. mdpi.com Similar correlations have been established for thienopyridines. researchgate.net This approach is invaluable for validating both the computational model and the experimental structural assignment. researchgate.net

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. mdpi.com By comparing the calculated absorption wavelengths (λmax) with the experimental spectrum, researchers can confirm the molecular structure and analyze the nature of the electronic excitations. mdpi.com

V. Structure Activity Relationship Sar Studies of Furo 2,3 B Pyridine 5 Carboxamide Analogues

Impact of Substituents on Biological Potency and Selectivity

The type and position of chemical groups attached to the furo[2,3-b]pyridine (B1315467) ring system significantly influence the molecule's interaction with its biological target. The electronic and steric properties of these substituents can dramatically alter potency and selectivity. mdpi.com

Research into thieno[3,2-b]pyridine-5-carboxamides, a closely related isostere, demonstrates the sensitivity of the biological activity to minor substituent changes on the amide portion of the molecule. nih.gov For instance, in a series of negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), the position of a fluorine atom on a pyridyl amide ring was critical. nih.gov An analogue with a 5-fluoropyridyl amide showed high potency (hmGlu5 IC50 = 61 nM). nih.gov However, moving the fluorine to the 6-position resulted in a greater than 17-fold decrease in potency (hmGlu5 IC50 = 1.1 µM). nih.gov Conversely, replacing the fluoro group at the 6-position with a methyl group led to a 3-fold improvement in potency (hmGlu5 IC50 = 22 nM), highlighting the nuanced effects of substituent placement and nature. nih.gov

Similarly, in the development of inhibitors for Forkhead Box M1 (FOXM1), the nature of substituents on an N-phenyl ring of thieno[2,3-b]pyridine-2-carboxamides was explored. This work underscores the principle that both electron-donating and electron-withdrawing groups can be manipulated to fine-tune biological activity. nih.gov

Table 1: Impact of Amide Substituents on mGlu5 Inhibitory Potency

Compound ID Amide Moiety hmGlu5 IC50 Source
19aB 5-Fluoropyridin-2-yl 61 nM nih.gov
19aC 6-Fluoropyridin-2-yl 1.1 µM nih.gov
19aD 6-Methylpyridin-2-yl 22 nM nih.gov

Modifications of the Carboxamide Moiety

In the pursuit of potent IRAK4 inhibitors, a dihydrofuro[2,3-b]pyridine scaffold was decorated with various groups. nih.gov While initial modifications led to compounds with high potency, they also suffered from poor pharmacokinetic profiles. nih.gov Subsequent structural changes aimed at improving these properties, demonstrating that the carboxamide and its flanking regions are critical for balancing potency and drug-like characteristics. nih.gov

A scaffold-hopping exercise that led to the discovery of mGlu5 NAMs involved synthesizing analogues with various heterocyclic amines to form the carboxamide moiety. nih.gov This approach generated a series of compounds where the amide portion was systematically varied, leading to the identification of potent molecules and establishing a clear SAR for this part of the structure. nih.gov The synthesis of these analogues often involves the hydrolysis of a nitrile or ester to form a carboxylic acid, which is then coupled with a desired amine to create the final carboxamide derivative. nih.govnih.gov

Core Modifications and Isosteric Replacements

Modifying the core furo[2,3-b]pyridine structure, including replacing one of the rings with an isostere, is a common strategy to discover novel scaffolds with improved properties. nih.gov The replacement of the furan (B31954) oxygen with a sulfur atom to give the thieno[2,3-b]pyridine (B153569) core is a prominent example. nih.govnih.gov This isosteric replacement can alter the electronic distribution, geometry, and metabolic stability of the molecule.

A study on Focal Adhesion Kinase (FAK) inhibitors directly compared the furo[2,3-b]pyridine and thieno[2,3-b]pyridine scaffolds. nih.gov Two of the most potent compounds identified, 4c and 4a, were based on the furo- and thieno- cores, respectively. They exhibited potent FAK inhibition with IC50 values of 50.98 nM (furo) and 54.96 nM (thieno), indicating that both scaffolds are highly competent for this target. nih.gov

In another example, a scaffold-hopping approach successfully replaced a 6-methylpicolinomide core with a thieno[3,2-b]pyridine-5-carboxamide core to generate potent mGlu5 NAMs. nih.gov This highlights the utility of the thieno-pyridine core as a bioisostere for other aromatic systems. nih.gov Further core modification was demonstrated in the development of IRAK4 inhibitors, where a dihydrofuro[2,3-b]pyridine scaffold was utilized. nih.gov Structural modifications of an initial screening hit (IC50 = 243 nM) led to a significantly more potent inhibitor (IC50 = 6.2 nM), showcasing the power of core structure optimization. nih.gov

Table 2: Effect of Core Modification on Biological Activity

Compound ID Core Scaffold Target Activity (IC50) Source
4c Furo[2,3-b]pyridine FAK 50.98 nM nih.gov
4a Thieno[2,3-b]pyridine FAK 54.96 nM nih.gov
16 Dihydrofuro[2,3-b]pyridine IRAK4 243 nM nih.gov
21 Dihydrofuro[2,3-b]pyridine IRAK4 6.2 nM nih.gov

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on a molecule's biological activity, as biomolecules like receptors and enzymes are chiral environments. A specific stereoisomer may exhibit significantly higher potency than its mirror image (enantiomer).

The importance of stereochemistry was highlighted in the development of mGlu5 NAMs based on a thieno[3,2-b]pyridine (B153574) core. nih.gov Potent activity was achieved when the scaffold included an (R)-tetrahydrofuranyl ether substituent. nih.gov The synthesis specifically utilized (R)-tetrahydrofuran-3-ol, indicating that the (R)-configuration at this chiral center was crucial for the observed high potency. nih.gov This demonstrates that controlling the stereochemistry of substituents is a critical aspect of designing optimized furo[2,3-b]pyridine-5-carboxamide analogues.

In a different context, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides was found to be highly stereoselective, producing only one enantiomeric pair out of eight possibilities. nih.gov This inherent stereoselectivity in the chemistry of these scaffolds further emphasizes the significance of stereochemical considerations in their application. nih.gov

Vi. Mechanistic Insights into the Biological Activities of Furo 2,3 B Pyridine 5 Carboxamide

Enzyme Inhibition Mechanisms

Furo[2,3-b]pyridine-5-carboxamide and its structural relatives have been identified as potent inhibitors of several key enzyme families. The core scaffold often acts as a "hinge-binder," a critical interaction motif for inhibiting enzymes like kinases. nih.gov

While direct studies on this compound are limited, extensive research on its close isosteres and isomers reveals a strong potential for kinase inhibition. These compounds typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates.

Janus Kinase (JAK) Inhibition : The JAK family (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity.

Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide , a close structural analog of the furo[2,3-b]pyridine (B1315467) core, have been developed as potent and selective inhibitors of JAK1 and JAK3. For example, the (S,S)-enantiomer of one such derivative exhibited excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2. Another optimized compound from this series demonstrated potent JAK3 inhibitory activity and showed efficacy in an in vivo rat transplant model by suppressing IL-2-stimulated T-cell proliferation.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition : The FGF19-FGFR4 signaling pathway is a key driver in certain cancers, particularly hepatocellular carcinoma (HCC).

A novel series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides , an isomeric analog, was designed as reversible-covalent inhibitors of FGFR4. The representative compound, 10z , showed single-digit nanomolar activity against wild-type FGFR4 and its resistance-conferring mutants, while sparing other FGFR isoforms. X-ray crystallography confirmed that these compounds bind to the ATP-binding site of FGFR4.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition : IRAK4 is a crucial kinase in the innate immune response, mediating signals from Toll-like receptors and IL-1 receptors.

A series of inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold yielded compounds with nanomolar potency against IRAK4. The optimized compound 38 was effective at reducing the production of pro-inflammatory cytokines in both mouse and human immune cells.

ScaffoldTarget KinaseKey FindingsReported Potency (Example)
1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Designed as a JAK1-selective scaffold; inhibits TGF-β-induced hepatic stellate cell migration.Significant inhibition at 0.25 μM
1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3Substitution at C4-position increased JAK3 inhibitory activity; prolonged graft survival in a rat cardiac transplant model.IC₅₀ values in the nanomolar range
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamideFGFR4Acts as a reversible-covalent inhibitor; active against wild-type and mutant FGFR4.IC₅₀ = 32-94 nM in HCC cell lines
Dihydrofuro[2,3-b]pyridineIRAK4Inhibits production of pro-inflammatory cytokines (TNF-α).IC₅₀ = 7.3 nM (Compound 38)

Folate metabolism is a critical pathway for cell proliferation, and its enzymes, DHFR and TS, are well-established targets for cancer chemotherapy. While direct evidence for this compound is not available, related furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized as potential dual inhibitors of both enzymes. nih.govdrugbank.com

These "classical antifolates" contain a glutamate (B1630785) tail and function by directly competing with the natural substrates, dihydrofolate (for DHFR) and 5,10-methylenetetrahydrofolate (for TS). nih.govdrugbank.com The furo-pyrimidine scaffold serves as a bioisostere of the pteridine (B1203161) ring found in folic acid. Research on classical furo[2,3-d]pyrimidine analogues showed moderate to good inhibitory activity against DHFR from various species, with IC₅₀ values in the micromolar to nanomolar range. nih.gov However, these specific analogues were found to be inactive against TS. nih.gov This suggests that while the broader furopyrimidine class has potential as antifolates, specific substitution patterns are crucial for potent inhibition of either or both target enzymes.

Sirtuins are a family of NAD⁺-dependent deacetylases that regulate metabolism, stress responses, and aging. Their dysregulation is linked to various diseases, including cancer and neurodegeneration. A study focused on the discovery of inhibitors for SIRT1, SIRT2, and SIRT3 identified thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of all three isoforms. Given that the thiophene (B33073) ring is a common bioisostere for the furan (B31954) ring, this finding suggests that the this compound scaffold could also effectively inhibit sirtuins. The mechanism of these inhibitors involves binding to the catalytic site, likely interfering with the binding of either the acetylated peptide substrate or the NAD⁺ cofactor.

Non-nucleoside inhibitors of viral DNA polymerase offer a promising therapeutic strategy against human herpesviruses. A versatile synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides led to the identification of a new series of potent, non-nucleoside inhibitors of human herpesvirus polymerases. These compounds demonstrated broad-spectrum activity against human cytomegalovirus (HCMV), herpes simplex virus-1 (HSV-1), Epstein-Barr virus (EBV), and varicella-zoster virus (VZV), with high specificity compared to human DNA polymerases. The mechanism of non-nucleoside inhibitors typically involves allosteric inhibition, where the compound binds to a site on the polymerase distinct from the active site, inducing a conformational change that prevents DNA synthesis.

Receptor Modulation Mechanisms (e.g., α7 nAChR, CB1R)

In addition to enzyme inhibition, furo[2,3-b]pyridine derivatives act by modulating the function of key cell surface receptors.

α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Modulation : The α7 nAChR is a ligand-gated ion channel highly expressed in the brain and implicated in cognitive processes. Its activation leads to an influx of cations, primarily Ca²⁺, which triggers downstream signaling. bldpharm.com While research on the exact title compound is pending, a very close analog, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (an isomer), was identified as a potent and selective agonist of the α7 nAChR. nih.gov This compound demonstrated robust efficacy in animal models of cognitive deficits. nih.gov Agonism at this receptor involves binding to the orthosteric site (the same site as the endogenous ligand, acetylcholine), stabilizing the open conformation of the channel and promoting ion flux.

Cannabinoid 1 Receptor (CB1R) Modulation : The CB1 receptor is a G-protein coupled receptor (GPCR) that is a key component of the endocannabinoid system, regulating appetite, pain, and mood. Furo[2,3-b]pyridine-based scaffolds have been developed as inverse agonists of the CB1R. nih.gov Unlike neutral antagonists which simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal, constitutive activity. This modulation of the CB1R by furo[2,3-b]pyridine derivatives has been shown to reduce food intake in preclinical models. mdpi.com

Receptor TargetScaffoldMechanism of ActionReported Biological Effect
α7 Nicotinic Acetylcholine Receptor (α7 nAChR)Furo[2,3-c]pyridine-5-carboxamide derivativeSelective AgonistPotential for treating cognitive deficits
Cannabinoid 1 Receptor (CB1R)Furo[2,3-b]pyridine derivativeInverse AgonistReduction of food intake

Cellular Pathway Modulation

The inhibition of enzymes and modulation of receptors by this compound derivatives leads to the downstream regulation of critical cellular signaling pathways.

JAK/STAT Pathway : By inhibiting JAK kinases, these compounds block the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. This prevents the translocation of STATs to the nucleus and the transcription of target genes involved in inflammation and immune cell proliferation. This mechanism is central to the immunomodulatory effects observed with JAK-inhibiting pyrrolo[2,3-b]pyridine carboxamides.

FGFR/MAPK Pathway : Inhibition of FGFR4 blocks the activation of its downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. The activity of pyrrolo[3,2-b]pyridine-based FGFR4 inhibitors in HCC cells is a direct consequence of shutting down this oncogenic pathway.

NF-κB and MAPK Pathways : Through the inhibition of IRAK4, dihydrofuro[2,3-b]pyridine derivatives prevent the activation of downstream signaling that leads to the activation of transcription factors like NF-κB and AP-1 (via the MAPK pathway). This results in a potent anti-inflammatory effect by blocking the production of cytokines like TNF-α. nih.gov

Hedgehog Pathway : The isomeric furo[3,2-b]pyridine (B1253681) scaffold has been identified as an effective modulator of the Hedgehog signaling pathway. nih.govresearchgate.net This pathway is vital during embryonic development and its aberrant reactivation in adults can drive cancers like basal cell carcinoma. While the exact target within the pathway was not specified for all compounds, Hedgehog pathway inhibitors typically target key components like Smoothened (SMO) or the Gli transcription factors.

Antioxidant Activity Mechanisms

The antioxidant properties of certain Furo[2,3-b]pyridine derivatives appear to be linked to their ability to modulate cellular stress response pathways, particularly through the inhibition of histone deacetylase 6 (HDAC6).

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. mdpi.com The inhibition of HDAC6 has been identified as a potential therapeutic strategy for conditions characterized by oxidative stress-induced neurodegeneration. nih.gov Research has shown that targeting HDAC6 can promote neuronal protection against oxidative stress. nih.gov The mechanism is believed to be, in part, transcription-independent, consistent with the cytoplasmic localization of HDAC6. nih.gov

Elevated HDAC6 activity has been associated with conditions of oxidative stress stemming from mitochondrial dysfunction. nih.gov By inhibiting HDAC6, compounds can help mitigate the downstream effects of oxidative stress. For instance, HDAC6 inhibition has been shown to result in the hyperacetylation of peroxiredoxin-1 and -2, leading to increased resistance against oxidative stress, such as that observed during an ischemic stroke. mdpi.com Furthermore, the inhibition of HDAC6 can modulate the production of reactive oxygen species (ROS). In some contexts, this leads to a reduction in oxidative stress, while in cancer cells, it can paradoxically increase ROS levels, a mechanism utilized for its anti-cancer effects. nih.gov

The ERK1/2 signaling pathway also plays a role in the antioxidant effects mediated by HDAC6 inhibition. Activation of this pathway can regulate HDAC6, which is pivotal in controlling microtubule dynamics and autophagy. By inhibiting HDAC6, this pathway promotes the removal of damaged cellular components, thereby reducing oxidative stress and enhancing cellular repair mechanisms. frontiersin.orgfrontiersin.org

While direct radical scavenging activity of this compound has not been extensively detailed in available literature, the general mechanisms for antioxidant action involve processes like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). mdpi.com Phenolic compounds, for instance, can donate a hydrogen atom to chain-carrying free radicals, thus inhibiting lipid peroxidation. mdpi.com

Table 1: Research Findings on Antioxidant Mechanisms of Related Compounds

Compound Class/DerivativeMechanism of ActionResearch Focus
HDAC6 InhibitorsProtects neurons against oxidative stress. nih.govNeuroprotection
HDAC6 InhibitorsReduces oxidative stress by modulating NLRP3-mediated ROS production. nih.govInflammation and Oxidative Stress
GLP-1 Receptor AgonistsModulates the ERK1/2-HDAC6 signaling pathway to reduce oxidative stress. frontiersin.orgfrontiersin.orgCellular Repair and Stress Response

Antimicrobial Action

The antimicrobial properties of the broader class of pyridine (B92270) carboxamides and related heterocyclic structures like furo[2,3-b]pyridines suggest several potential mechanisms of action. researchgate.netresearchgate.net

One prominent mechanism for pyridine carboxamide derivatives is acting as prodrugs that require activation by bacterial enzymes. For example, some pyridine carboxamides are hydrolyzed by specific bacterial amidases, leading to the formation of an active metabolite that inhibits essential cellular processes. asm.org This strategy ensures that the compound is selectively activated within the target pathogen, potentially reducing off-target effects.

Another potential mode of action is the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and maintenance, are known targets for some pyridine-3-carboxamide (B1143946) inhibitors. nih.gov By binding to these enzymes, the compounds can disrupt DNA synthesis, leading to bacterial cell death.

The structure of the furo[2,3-b]pyridine scaffold itself is considered a privileged structure in drug development, and its derivatives have been synthesized and tested for antimicrobial activity. researchgate.net While specific studies on this compound are limited, research on related furo[3,2-c]pyridine (B1313802) derivatives has shown moderate to good antimicrobial activity against various bacteria and fungi. The antimicrobial activity of such compounds is often influenced by the nature and position of substituents on the heterocyclic core.

Table 2: Research Findings on Antimicrobial Mechanisms of Related Compounds

Compound Class/DerivativeMechanism of ActionTarget Organisms
Pyridine Carboxamide (MMV687254)Prodrug activated by the amidase AmiC. asm.orgMycobacterium tuberculosis
Pyridine-3-carboxamidesInhibition of DNA gyrase and DNA topoisomerase IV. nih.govEscherichia coli
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesInhibition of the 50S ribosomal subunit. nih.govGram-positive bacteria
Imidazo[4,5-b]pyridine DerivativesPotential interaction with DHFR active sites. nih.govBacillus cereus, Escherichia coli

Neurotropic Effects

The neurotropic effects of this compound and its analogs are primarily linked to their activity as histone deacetylase (HDAC) inhibitors. mdpi.com HDACs are key regulators of gene expression, and their inhibition can lead to a more open chromatin structure, thereby increasing the transcription of genes involved in neuronal survival and plasticity. mdpi.com

Compounds that inhibit HDACs have shown potential therapeutic benefits in a range of neurological and psychiatric disorders, including neurodegenerative diseases and bipolar disorder. mdpi.com For instance, HDAC inhibitors can have neuroprotective effects against glutamate excitotoxicity, which is implicated in various neurological conditions. This protection is associated with increased levels of acetylated histones H3 and H4. mdpi.com

Specifically, the inhibition of HDAC6 has been highlighted as a key mechanism for the neuroprotective effects of this class of compounds. Selective inhibition of HDAC6 can promote both the survival and regeneration of neurons. nih.gov This is particularly relevant in the context of CNS injuries characterized by oxidative stress-induced neurodegeneration and insufficient axonal regeneration. nih.gov

Furthermore, the neurotropic activity of fused furo[2,3-b]pyridine derivatives has been reported, suggesting that this scaffold is a promising starting point for the development of new neurotropic agents. researchgate.net The versatility of the furo[2,3-b]pyridine core allows for the synthesis of a wide range of derivatives with diverse biological activities. nih.gov

Table 3: Research Findings on Neurotropic Mechanisms of Related Compounds

Compound Class/DerivativeMechanism of ActionTherapeutic Area
Bicyclic hydroxamic acids (including this compound)Inhibition of histone deacetylases (HDACs). mdpi.comNeurodegenerative disorders, mental disorders
HDAC6 InhibitorsPromotes survival and regeneration of neurons. nih.govCNS injury and neurodegeneration
Furo[3,2-c]pyridine derivativesTreatment of depression and cerebral ischemia. google.comNeurology, Psychiatry

Vii. Applications of Furo 2,3 B Pyridine 5 Carboxamide in Chemical Biology and Medicinal Chemistry Research

Lead Compound Discovery and Optimization

The furo[2,3-b]pyridine-5-carboxamide scaffold has been instrumental in the discovery and optimization of lead compounds targeting a variety of biological entities. A notable area of application is in the development of kinase inhibitors. For instance, derivatives of the closely related N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been designed as selective inhibitors of Janus kinase 1 (JAK1), a key player in inflammatory and autoimmune responses. nih.gov Through analysis of binding modes and subsequent chemical synthesis, a potent and selective JAK1 inhibitor was identified, demonstrating the scaffold's utility in generating targeted therapeutics. nih.gov

Furthermore, derivatives of dihydrofuro[2,3-b]pyridine have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical regulator in the innate immune response. nih.gov Starting from a screening hit, structural modifications led to the identification of compounds with significantly improved potency and better pharmacokinetic profiles. nih.gov The furo[2,3-b]pyridine (B1315467) core has also been explored for developing inhibitors against other kinases like cdc-like kinases (CLKs) and as inverse agonists for the cannabinoid-1 receptor (CB1R), highlighting its broad applicability in lead discovery. nih.govmedchemexpress.comsigmaaldrich.comnih.govresearchgate.net

A patent for bicyclic hydroxamic acids, including N-hydroxy-furo[2,3-b]pyridine-5-carboxamide derivatives, highlights their potential as inhibitors of histone deacetylase (HDAC) activity. google.com These compounds are being investigated for the treatment of a range of disorders, including autoimmune diseases, neurodegenerative conditions, and cancer. google.com

Table 1: Examples of this compound Derivatives and their Biological Targets

Derivative ClassTargetTherapeutic Area
N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamidesJanus kinase 1 (JAK1)Inflammatory and autoimmune diseases
Dihydrofuro[2,3-b]pyridinesInterleukin-1 receptor-associated kinase 4 (IRAK4)Inflammatory and autoimmune diseases
Furo[2,3-b]pyridine-based compoundscdc-like kinases (CLKs)Cancer, neurodegenerative diseases
Furo[2,3-b]pyridine derivativesCannabinoid-1 receptor (CB1R)Central nervous system disorders
N-hydroxy-furo[2,3-b]pyridine-5-carboxamidesHistone deacetylase (HDAC)Autoimmune disorders, neurodegenerative disorders, cancer

Scaffold for Drug Discovery and Development

The furo[2,3-b]pyridine framework is considered a "privileged scaffold" in drug discovery. researchgate.net Its isosteric relationship with the 7-azaindole (B17877) core, a well-known hinge-binding pharmacophore in kinase inhibitors, makes it an attractive template for designing new drugs. nih.gov The ability to functionalize the core at multiple positions allows for the fine-tuning of structure-activity relationships (SAR) to enhance potency and selectivity. nih.gov

Research has demonstrated the successful synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, enabling chemoselective cross-coupling reactions for the rapid generation of analog libraries. nih.gov This synthetic accessibility is crucial for exploring the chemical space around the scaffold and optimizing interactions with biological targets. The furo[2,3-b]pyridine scaffold has been utilized in the development of inhibitors for various kinases, including the epidermal growth factor receptor (EGFR) and AKT, as well as agents active against multidrug-resistant Mycobacterium tuberculosis. nih.gov Furthermore, derivatives of the isomeric furo[2,3-d]pyrimidine (B11772683) have been designed as dual inhibitors of PI3K/AKT, showcasing the broader utility of the furopyrimidine core in cancer therapy. rsc.org

Use as Chemical Probes for Biological Systems

The inherent biological activity and structural characteristics of furo[2,3-b]pyridine derivatives make them suitable for development as chemical probes to investigate biological systems. While specific examples of this compound being used directly as a chemical probe are not extensively documented, the broader class of furopyridines has been recognized for this purpose. For instance, the isomeric furo[3,2-b]pyridine (B1253681) core has been identified as a scaffold for developing chemical probes to study cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. medchemexpress.comsigmaaldrich.comnih.govresearchgate.net

The development of potent and selective inhibitors based on this scaffold allows for the interrogation of the biological roles of their respective targets in cellular processes. These chemical probes can be invaluable tools for target validation and for dissecting complex signaling networks. The ability to create derivatives with specific properties, such as high potency and selectivity, is a key advantage of using the furo[2,3-b]pyridine scaffold in the design of such probes.

Development of Fluorescent Probes and Sensors

A significant application of the furo[2,3-b]pyridine scaffold is in the creation of fluorescent probes and sensors. The fused ring system possesses inherent photophysical properties that can be modulated through chemical modification. researchgate.net

Researchers have synthesized a series of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs) and demonstrated their utility as novel fluorescent compounds. researchgate.net These molecules exhibit fluorescence and can act as pH sensors in aqueous solutions. The design incorporates multiple functional groups that can serve as binding sites for potential sensing applications and allow for easy derivatization. researchgate.net The fluorescence mechanism is based on the unique electronic properties of the furo[2,3-b]pyridine ring system, which combines a π-electron rich furan (B31954) ring with a π-electron deficient pyridine (B92270) ring. researchgate.net

Table 2: Fluorescent Properties of a Furo[2,3-b]pyridine-based pH Sensor

Compound ClassApplicationMechanism
3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs)Fluorescent pH sensorModulation of photo-illumination activities based on the electronic properties of the furo[2,3-b]pyridine core

This development opens avenues for creating more sophisticated fluorescent probes for various biological analytes and for imaging applications in living cells.

Role in Studying Cellular Signaling Pathways

This compound and its derivatives play a crucial role in the study of cellular signaling pathways by acting as modulators of key protein functions. As inhibitors of kinases such as JAK1, IRAK4, and CLKs, these compounds allow researchers to dissect the specific roles of these enzymes in signaling cascades related to inflammation, immunity, and cell cycle control. nih.govnih.govmedchemexpress.comsigmaaldrich.comnih.govresearchgate.net

For example, the use of a selective JAK1 inhibitor derived from a related scaffold demonstrated a reduction in the proliferation and fibrogenic gene expression of hepatic stellate cells, providing insights into the role of JAK1 in liver fibrosis. nih.gov Similarly, inhibitors of IRAK4 have been shown to reduce the production of pro-inflammatory cytokines, confirming the central role of this kinase in innate immunity signaling. nih.gov

Furthermore, derivatives of furo[2,3-b]pyridine have been developed as modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. medchemexpress.comsigmaaldrich.comnih.govresearchgate.net The ability to selectively inhibit or modulate these pathways with small molecules derived from the this compound scaffold provides powerful tools for fundamental biological research and for the identification of new therapeutic strategies. The investigation of furo[2,3-b]pyridine-based compounds as histone deacetylase (HDAC) inhibitors also points to their utility in studying epigenetic regulation of gene expression and its impact on cellular processes like proliferation, apoptosis, and differentiation. google.com

Viii. Future Directions and Emerging Research Avenues for Furo 2,3 B Pyridine 5 Carboxamide

Development of Novel Synthetic Methodologies

The accessibility of the furo[2,3-b]pyridine (B1315467) core is critical for extensive structure-activity relationship (SAR) studies. Future research is focused on creating more efficient, scalable, and versatile synthetic routes. A significant advancement has been the development of a concise four-step synthesis that allows for the production of furo[2,3-b]pyridines on a multigram scale with functional handles at the 3- and 5-positions, ideal for subsequent modifications. nih.gov This route notably requires only a single column chromatography purification step, enhancing its practicality. nih.gov

Emerging methodologies aim to improve upon existing techniques, which include:

Palladium-Catalyzed One-Pot Syntheses: These methods often involve Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov

Synthesis via Pyridine (B92270) N-oxides: This approach has been used to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov

Optimized Cross-Coupling Reactions: Research into chemoselective Suzuki-Miyaura cross-coupling reactions is crucial. The choice of palladium catalyst, ligand, and solvent polarity has been shown to selectively determine which position on the scaffold reacts, allowing for controlled and predictable derivatization. nih.gov

MethodologyDescriptionKey FeaturesReference
Optimized Multi-step SynthesisA four-step route starting from a trisubstituted pyridine, proceeding through TFA mediated tert-butyl ester cleavage and decarboxylation.Gram-scale, minimal chromatography, provides handles for cross-coupling at positions 3 and 5. nih.gov
One-Pot Sonogashira/Wacker ReactionA palladium-catalyzed one-pot synthesis involving a Sonogashira coupling followed by a Wacker-type heteroannulation.Streamlines the synthesis process into a single pot. nih.gov
Pyridine N-oxide RouteA methodology that utilizes pyridine N-oxides as starting materials to generate the furo[2,3-b]pyridine core.Yields 2,3-substituted furo[2,3-b]pyridines. nih.gov

Exploration of New Biological Targets and Mechanisms

The furo[2,3-b]pyridine scaffold has been identified as a "privileged structure" in drug development, showing activity against a range of biological targets. researchgate.net Initially recognized for its utility as a hinge-binding template in kinase inhibitors, its applications are expanding. nih.gov

Future research is actively exploring new targets and mechanisms of action:

Kinase Inhibition: This remains a primary area of investigation. Derivatives have shown activity against Epidermal Growth Factor Receptor (EGFR) and AKT kinase. nih.gov The related dihydrofuro[2,3-b]pyridine scaffold has yielded potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov

Antimicrobial Activity: A furo[2,3-b]pyridine derivative has demonstrated activity against multidrug-resistant Mycobacterium tuberculosis, highlighting its potential in infectious diseases. nih.gov

Cannabinoid Receptor Modulation: The scaffold has been found in compounds that act as inverse agonists of the cannabinoid receptor (CB1R), suggesting applications in metabolic or neurological disorders. researchgate.net

Anticancer and Antitumor Activity: Beyond specific kinase targets, furo[2,3-b]pyridine derivatives have shown broad antiproliferative and antitumor effects against various cancer cell lines. researchgate.net

Biological Target/ActivityCompound ClassTherapeutic PotentialReference
Kinases (EGFR, AKT)Furo[2,3-b]pyridine derivativesOncology nih.gov
IRAK4Dihydrofuro[2,3-b]pyridine derivativesInflammatory and Autoimmune Diseases nih.gov
Mycobacterium tuberculosisFuro[2,3-b]pyridine derivativesInfectious Diseases nih.gov
Cannabinoid Receptor 1 (CB1R)Furo[2,3-b]pyridine derivativesMetabolic/Neurological Disorders researchgate.net
Antiproliferative ActivityFuro[2,3-b]pyridine derivativesOncology researchgate.net

Advanced Computational Modeling and Drug Design

Computational chemistry plays a pivotal role in modern drug discovery, and its application to the furo[2,3-b]pyridine-5-carboxamide class is a burgeoning field. These methods accelerate the design-make-test-analyze cycle by predicting molecular interactions and properties.

Key computational approaches include:

Molecular Docking and Dynamics: As demonstrated with the related furo[2,3-d]pyrimidine (B11772683) scaffold, molecular docking and dynamics simulations are used to predict and analyze the binding patterns of new derivatives within the active sites of target proteins like PI3K and AKT. rsc.org This provides crucial insights into the key amino acid interactions that drive potency and selectivity. rsc.org

Structure-Based Virtual Screening: Virtual screening of large compound libraries against a specific biological target, such as the main protease of SARS-CoV-2 (Mpro), can identify promising hit compounds. nih.gov This approach can be applied to discover novel this compound derivatives for a wide range of targets.

X-ray Crystallography: Obtaining crystal structures of derivatives bound to their target proteins provides definitive experimental evidence of the binding mode. This information, as shown with related pyrrolopyridine inhibitors of FGFR4, is invaluable for guiding further structure-based drug design. nih.gov

Derivatization for Enhanced Potency and Selectivity

A central focus of ongoing research is the strategic derivatization of the furo[2,3-b]pyridine core to enhance biological activity and selectivity. The ability to modify the scaffold at specific positions allows for fine-tuning of its pharmacological profile.

Strategies for enhancement include:

Isosteric Replacement: Using the furo[2,3-b]pyridine core as an isostere for other hinge-binding motifs, such as azaindole, can alter the selectivity profile of a kinase inhibitor. This strategy can improve selectivity between closely related kinases by modifying hydrogen bond interactions without sacrificing potency. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthetic routes that provide access to multiple functionalization points are essential for building diverse libraries and conducting thorough SAR studies. nih.gov

Targeted Chemical Modification: A clear example of successful derivatization is seen in the development of IRAK4 inhibitors from a dihydrofuro[2,3-b]pyridine hit. nih.gov Initial compounds showed high potency but poor pharmacokinetic properties. nih.gov Subsequent structural modifications aimed at improving metabolic stability led to compounds with significantly improved potency and oral bioavailability. nih.gov

CompoundModification StrategyIRAK4 IC50Key ImprovementReference
Screening Hit 16Initial dihydrofuro[2,3-b]pyridine scaffold243 nMStarting point for optimization nih.gov
Compound 21Structural modification of hit 166.2 nMImproved potency but poor bioavailability nih.gov
Compound 38Further modification to reduce clearance7.3 nMMaintained high potency with significantly improved pharmacokinetics nih.gov

Applications in Advanced Materials Science

While the primary focus of furo[2,3-b]pyridine research has been medicinal chemistry, the unique electronic properties of the scaffold suggest potential applications in advanced materials science. The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine ring creates a heteroaromatic system with distinct characteristics that could be harnessed for novel materials.

This remains an emerging research avenue with future potential in areas such as:

Organic Electronics: The electronic nature of the core could make it a useful building block for organic semiconductors, dye-sensitized solar cells, or organic light-emitting diodes (OLEDs).

Sensors: Derivatization of the scaffold could lead to compounds that exhibit changes in fluorescence or other properties upon binding to specific analytes, forming the basis for new chemical sensors.

Currently, published research in this specific application is limited, marking it as a frontier for future scientific exploration. The development of scalable synthetic routes will be crucial for producing the quantities of material needed for such investigations.

Q & A

Q. What are the key synthetic routes for Furo[2,3-b]pyridine-5-carboxamide, and how can intermediates be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between halogenated furopyridine precursors and carboxamide moieties. For example, bromo- or iodo-substituted furopyridines (e.g., 5-bromo-3-methoxypyridine derivatives, as seen in ) can undergo Buchwald-Hartwig amination or palladium-catalyzed cross-coupling with carboxamide nucleophiles. Optimization includes using ligands like XPhos to enhance catalytic efficiency and substituting halogen positions (e.g., 5-bromo vs. 2-iodo) to reduce steric hindrance . Purification via HPLC (≥98% purity) is critical, as noted in for structurally related pyridinecarboxamides.

Q. How is the structural characterization of this compound performed to confirm regiochemistry?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is used to verify substituent positions on the fused furopyridine ring. For example, coupling constants in 1H^1H-NMR can distinguish between 2,3- and 3,2-furopyridine isomers. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation, as demonstrated in for JAK inhibitor derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Target-specific assays depend on the compound’s hypothesized mechanism. For α7 nicotinic acetylcholine receptor agonism (as in ), calcium flux assays using SH-SY5Y cells transfected with the receptor are standard. For kinase inhibition (e.g., JAK1 selectivity in ), enzymatic assays with recombinant kinases and ATP-competitive luminescent probes (e.g., ADP-Glo™) are recommended. IC50_{50} values should be validated via dose-response curves .

Advanced Research Questions

Q. How can structural modifications of this compound improve selectivity for α7 nAChR over other nicotinic receptors?

  • Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can predict binding interactions with α7 nAChR’s orthosteric site. Substitutions at the 5-carboxamide position (e.g., cyclopropyl or trichlorophenyl groups, as in ) may enhance selectivity by avoiding steric clashes with non-target receptors. Pharmacophore models comparing α7 vs. α4β2 receptors can guide modifications to reduce off-target binding .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. To address this:
  • Perform metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., methoxy groups prone to demethylation, as in ).
  • Introduce deuterium at labile positions (e.g., methyl-d3_3 groups, as in ) to slow metabolism.
  • Use PK/PD modeling to correlate plasma exposure with target engagement in rodent models .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Methodological Answer : Systematic SAR involves:
  • Lipophilicity adjustments : Replace polar groups (e.g., methoxy) with fluorinated or chlorinated substituents () to enhance membrane permeability.
  • Solubility enhancement : Introduce ionizable groups (e.g., tertiary amines) or formulate as salts (e.g., hydrobromide, as in ).
  • Half-life extension : Cyclize labile side chains into adamantane or bicyclic systems (e.g., ) to reduce clearance .

Q. What experimental and computational methods are used to predict off-target effects of this compound derivatives?

  • Methodological Answer :
  • Broad-panel kinase assays : Screen against 300+ kinases (e.g., Eurofins KinaseProfiler™) to identify unintended inhibition.
  • Proteome-wide docking : Use tools like SwissTargetPrediction to assess potential interactions with non-kinase targets.
  • Toxicogenomics : RNA-seq of treated cell lines to detect dysregulated pathways (e.g., oxidative stress markers) .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies for this compound in neurodegenerative disease models?

  • Methodological Answer :
  • In vivo dosing : Start with 10 mg/kg (oral) based on analogous JAK inhibitors () and adjust using allometric scaling.
  • Biomarker integration : Measure CSF levels of Aβ42 (Alzheimer’s) or IL-6 (neuroinflammation) to correlate efficacy.
  • Control groups : Include vehicle, positive controls (e.g., donepezil for cognitive defects), and knockout models (e.g., α7 nAChR/^{-/-} mice) .

Q. What statistical approaches are recommended for analyzing high-throughput screening data of this compound analogs?

  • Methodological Answer :
  • Z-factor analysis : Ensure assay robustness (Z > 0.5) by comparing positive/negative controls.
  • Hierarchical clustering : Group compounds by IC50_{50} patterns across targets to identify selectivity trends.
  • Machine learning : Train random forest models on molecular descriptors (e.g., cLogP, PSA) to predict activity .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and NIOSH-approved respirators when handling powders (per ).
  • Ventilation : Work in fume hoods to avoid inhalation of aerosols.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.